![molecular formula C17H21N3O3S B13566785 tert-butyl N-[(1S)-2-phenyl-1-[(1,3-thiazol-2-yl)carbamoyl]ethyl]carbamate](/img/structure/B13566785.png)
tert-butyl N-[(1S)-2-phenyl-1-[(1,3-thiazol-2-yl)carbamoyl]ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(1S)-2-phenyl-1-[(1,3-thiazol-2-yl)carbamoyl]ethyl]carbamate: is an organic compound with a complex structure that includes a tert-butyl carbamate group, a phenyl group, and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-2-phenyl-1-[(1,3-thiazol-2-yl)carbamoyl]ethyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with an appropriate phenyl-substituted thiazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamate group, potentially converting it into an amine.
Substitution: The compound can participate in substitution reactions, especially at the thiazole ring, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecules with potential pharmaceutical applications.
Biology: In biological research, the compound may be used to study enzyme interactions and protein binding due to its unique structure.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism by which tert-butyl N-[(1S)-2-phenyl-1-[(1,3-thiazol-2-yl)carbamoyl]ethyl]carbamate exerts its effects involves interactions with specific molecular targets. The phenyl and thiazole rings can engage in π-π stacking interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the phenyl and thiazole rings.
Phenyl carbamate: Contains a phenyl group but lacks the tert-butyl and thiazole components.
Thiazole derivatives: Compounds with a thiazole ring but different substituents.
Uniqueness: The uniqueness of tert-butyl N-[(1S)-2-phenyl-1-[(1,3-thiazol-2-yl)carbamoyl]ethyl]carbamate lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl carbamate, phenyl, and thiazole groups allows for diverse interactions and applications that are not possible with simpler analogs.
Propiedades
Fórmula molecular |
C17H21N3O3S |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-oxo-3-phenyl-1-(1,3-thiazol-2-ylamino)propan-2-yl]carbamate |
InChI |
InChI=1S/C17H21N3O3S/c1-17(2,3)23-16(22)19-13(11-12-7-5-4-6-8-12)14(21)20-15-18-9-10-24-15/h4-10,13H,11H2,1-3H3,(H,19,22)(H,18,20,21)/t13-/m0/s1 |
Clave InChI |
MBKBIISRDRQLKA-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=NC=CS2 |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


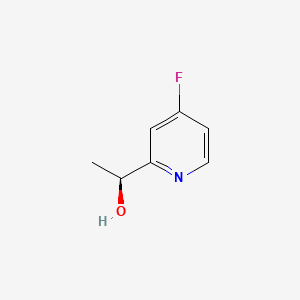

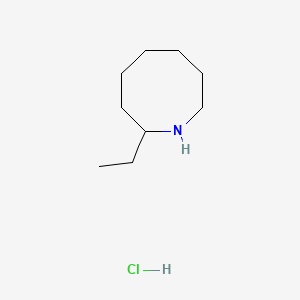
![1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B13566717.png)
![3-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566723.png)
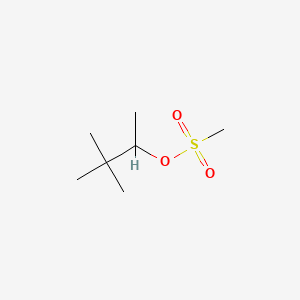
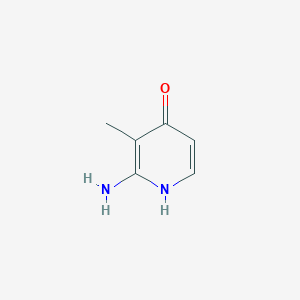
![Pyrazolo[1,5-c]pyrimidine-5-carboxylic acid](/img/structure/B13566741.png)
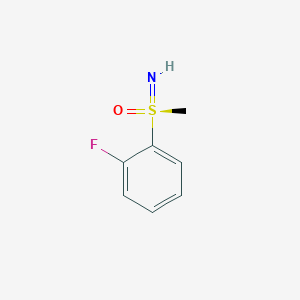
![2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine](/img/structure/B13566747.png)
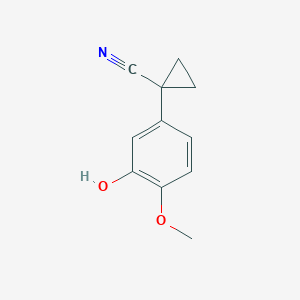

![2-(Morpholin-3-yl)benzo[d]oxazole](/img/structure/B13566760.png)
![Sodium 2-[(2-aminoethyl)[(tert-butoxy)carbonyl]amino]acetate](/img/structure/B13566770.png)
